4,6-diamino-1-cyclopropylpyrimidin-2(1H)-one
Overview
Description
4,6-Diamino-1-cyclopropylpyrimidin-2(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with amino groups at positions 4 and 6, and a cyclopropyl group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-diamino-1-cyclopropylpyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of a cyclopropylamine with a suitable pyrimidine precursor in the presence of a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,6-Diamino-1-cyclopropylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions could lead to the formation of reduced derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly as an antimicrobial or anticancer agent.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-diamino-1-cyclopropylpyrimidin-2(1H)-one would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, inhibiting their function or altering their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4,6-Diamino-2-methylpyrimidine: Similar structure but with a methyl group instead of a cyclopropyl group.
4,6-Diamino-1-phenylpyrimidin-2(1H)-one: Features a phenyl group instead of a cyclopropyl group.
Uniqueness
4,6-Diamino-1-cyclopropylpyrimidin-2(1H)-one is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties compared to other substituents. This can affect its reactivity and interactions with biological targets.
Properties
IUPAC Name |
4,6-diamino-1-cyclopropylpyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-5-3-6(9)11(4-1-2-4)7(12)10-5/h3-4H,1-2,9H2,(H2,8,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJMBKDHAOFGQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=CC(=NC2=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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